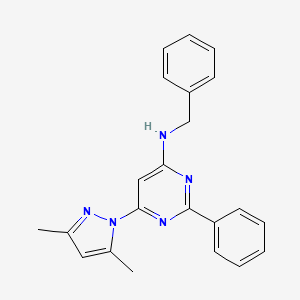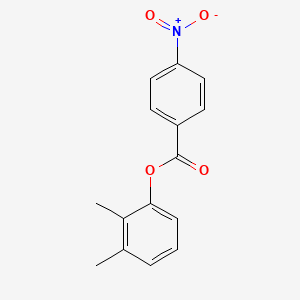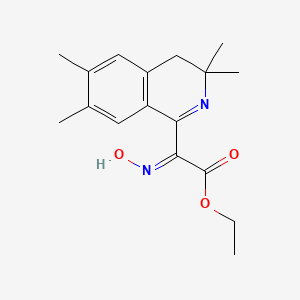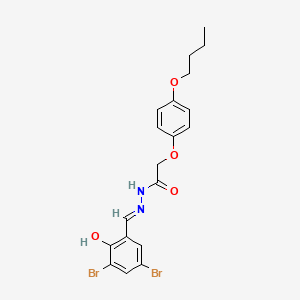![molecular formula C17H11N5 B6037840 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole](/img/structure/B6037840.png)
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a heterocyclic compound with potential applications in various fields of scientific research. It is a complex molecule with a unique structure that makes it an interesting subject of study. In
Mecanismo De Acción
The mechanism of action of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. Additionally, it has been shown to induce the formation of reactive oxygen species, which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole in lab experiments is its potential use as a fluorescent probe for the detection of DNA damage. Additionally, it has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for further study in cancer research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole. One direction is to further investigate its potential use as a photosensitizer in photodynamic therapy. Another direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and its potential use in other areas of scientific research.
Conclusion:
In conclusion, 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a complex compound with potential applications in various fields of scientific research. Its synthesis method is complex, but it has been shown to have anticancer properties and potential use as a fluorescent probe for the detection of DNA damage. Further studies are needed to fully understand its mechanism of action and its potential use in other areas of scientific research.
Métodos De Síntesis
The synthesis of 3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole is a complex process that involves multiple steps. One of the most common methods of synthesis involves the reaction of 2-aminobenzophenones with triazine derivatives. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and results in the formation of the desired compound. Other methods of synthesis involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
3-phenyl-10H-imidazo[1',2':2,3][1,2,4]triazino[5,6-b]indole has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as a fluorescent probe for the detection of DNA damage. Additionally, it has been studied for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
14-phenyl-8,10,12,15,16-pentazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11,13-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5/c1-2-6-11(7-3-1)14-10-18-17-20-16-15(21-22(14)17)12-8-4-5-9-13(12)19-16/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLSLJWNNIQHEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2N=C4C5=CC=CC=C5NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037757.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B6037769.png)
![1-[2-(4-methoxyphenyl)ethyl]-N-[(5-methyl-2-furyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6037780.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6037801.png)


![4-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]-N-[(1S*,2R*)-2-phenylcyclopropyl]-1-piperidinecarboxamide](/img/structure/B6037817.png)
![5-bromo-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6037823.png)

![(2,4-dimethoxyphenyl)[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6037833.png)
![5-{2-[(3,5-di-tert-butylphenyl)sulfinyl]ethyl}-2-methylpyridine oxalate](/img/structure/B6037838.png)
![5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6037844.png)